

A-770041 IC50 value for Lck and other kinases.

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Compound of Interest		
Compound Name:	A-770041	
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An In-Depth Technical Guide to **A-770041**: IC50 Values, Kinase Selectivity, and Experimental Methodologies

Introduction

A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck, a member of the Src family of tyrosine kinases, is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it an attractive therapeutic target for preventing lymphocyte activation and acute organ allograft rejection.[2][4][5] This technical guide provides a comprehensive overview of the inhibitory activity of **A-770041** against Lck and other kinases, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and workflows.

Data Presentation: A-770041 Inhibitory Activity

The inhibitory potency of **A-770041** has been quantified against several kinases, demonstrating its high selectivity for Lck.

Biochemical Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) of **A-770041** has been determined against Lck and other Src family kinases in biochemical assays.



Kinase	IC50 Value	Selectivity vs. Lck
Lck	147 nM (at 1 mM ATP)[1][2][6]	-
Src	9.1 μM[1][3][7]	~62-fold[6]
Fgr	14.1 μM[1][3]	~96-fold[6]
Fyn	44.1 μM[1][3][7]	~300-fold[1][2][6]

Note: **A-770041** has also been shown to have weak inhibitory activity against HCK and Tie2.[8] [9] Furthermore, it exhibited IC50 values greater than 10 µM in a panel of approximately 70 other molecular targets and was over 200-fold selective against a battery of about 20 other serine/threonine and tyrosine kinases.[6][7]

Cellular Activity (EC50)

The half-maximal effective concentration (EC50) measures the compound's potency in a cellular context.

Assay	EC50 Value
Anti-CD3 induced IL-2 Production (in vitro)	80 nM[1][2][3]
Concanavalin A-induced IL-2 Production (in vivo)	78 nM[1][2]

Signaling Pathways and Mechanisms of Action

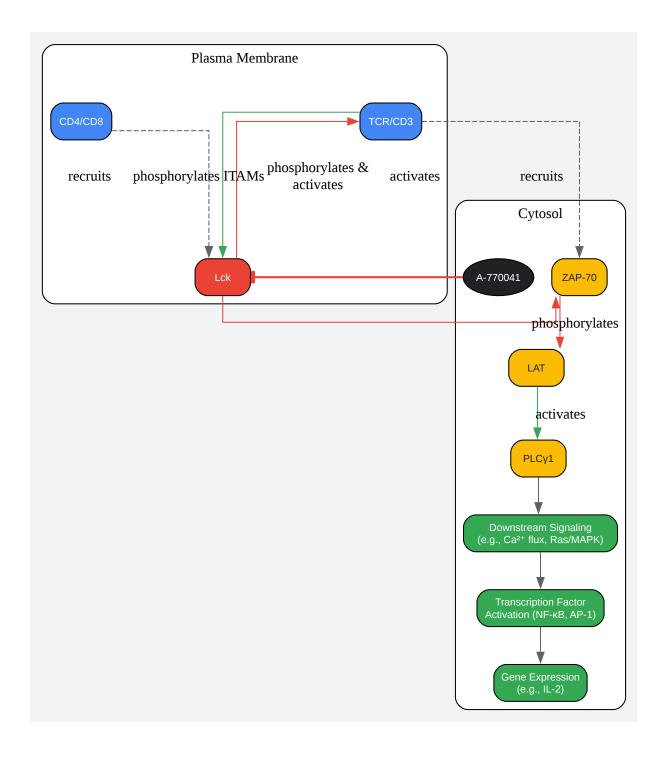
Lck plays a pivotal role in initiating the signaling cascade following T-cell receptor (TCR) engagement. **A-770041** exerts its immunomodulatory effects by inhibiting this critical kinase.

Lck-Mediated T-Cell Receptor (TCR) Signaling

Upon engagement of the TCR with an antigen-presenting cell, Lck is recruited to the TCR/CD3 complex and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains.[4][10] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, propagating the signal downstream to



activate transcription factors like NF-κB and ultimately leading to T-cell proliferation and cytokine production (e.g., IL-2).[10][11]





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Caption: Lck-mediated TCR signaling pathway and the inhibitory action of A-770041.

Experimental Protocols

The characterization of **A-770041** involves various biochemical and cell-based assays to determine its potency and selectivity.

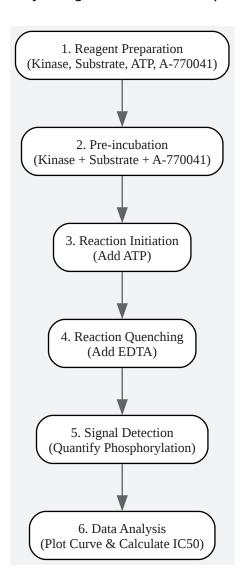
General Kinase Inhibition Assay (Biochemical)

This protocol outlines a typical workflow for determining the IC50 value of an inhibitor against a purified kinase.

- · Reagents and Preparation:
 - o Purified recombinant Lck enzyme.
 - Specific peptide substrate for Lck.
 - ATP (Adenosine triphosphate), typically at a concentration near its Km value (e.g., 1 mM for Lck assays).[1][2]
 - A-770041 serially diluted in DMSO to create a range of concentrations.
 - Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Assay Procedure:
 - The Lck enzyme, peptide substrate, and varying concentrations of A-770041 are preincubated in a microplate well.
 - The kinase reaction is initiated by adding ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
 - The reaction is stopped by adding a solution like EDTA.



- Detection and Analysis:
 - The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
 - The resulting data (signal vs. inhibitor concentration) is plotted.
 - The IC50 value is calculated by fitting the data to a four-parameter logistic curve.



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Caption: General experimental workflow for a biochemical kinase inhibition assay.



Cellular Assay for Lck Phosphorylation

This protocol describes a method to assess the inhibitory effect of **A-770041** on Lck activation within cells.[9]

- Cell Isolation: Isolate CD4+ T-cells from a source such as murine spleen using magneticactivated cell sorting (MACS).
- Cell Stimulation: Stimulate the isolated CD4+ T-cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
- Inhibitor Treatment: Incubate the stimulated cells with various concentrations of A-770041 (e.g., 0-1000 nM) for a short duration (e.g., 5 minutes).
- Cell Lysis: Lyse the cells to extract total protein.
- Western Blot Analysis:
 - Separate protein lysates by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated Lck (p-Lck) and total Lck.
 - Use secondary antibodies conjugated to a reporter (e.g., HRP) for detection.
 - Quantify band intensity to determine the ratio of p-Lck to total Lck, assessing the degree of inhibition.

In Vitro Cytokine Production Assay

This method is used to measure the functional consequence of Lck inhibition on T-cell effector function, such as cytokine release.[9][12]

- Cell Culture and Treatment:
 - Culture isolated T-cells (e.g., regulatory T-cells, Tregs).
 - Stimulate the cells with anti-CD3/CD28 coated beads.



- Concurrently, treat the cells with different concentrations of A-770041 (e.g., 100, 500 nM)
 for a longer period (e.g., 24 hours).
- Supernatant Collection: After incubation, centrifuge the cell culture plate and collect the supernatant.
- ELISA (Enzyme-Linked Immunosorbent Assay):
 - Use a commercially available ELISA kit to quantify the concentration of a specific cytokine
 (e.g., TGF-β, IL-2) in the collected supernatants.
- Data Analysis: Compare the cytokine concentrations from A-770041-treated cells to the vehicle-treated control to determine the extent of inhibition.

Conclusion

A-770041 is a highly selective inhibitor of Lck with an IC50 of 147 nM.[1] Its selectivity profile, with significantly higher IC50 values for other Src family kinases like Fyn and Src, underscores its utility as a specific chemical probe for studying Lck function.[1][3][7] The compound demonstrates potent activity in cellular assays, effectively inhibiting T-cell activation and cytokine production.[1][2] The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize and further investigate the therapeutic potential of **A-770041**.

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